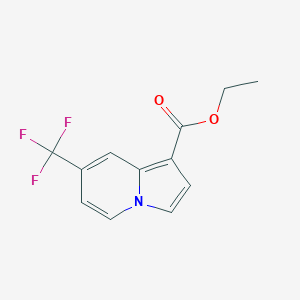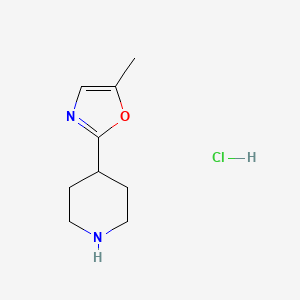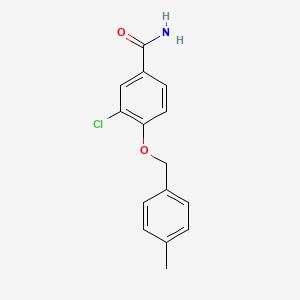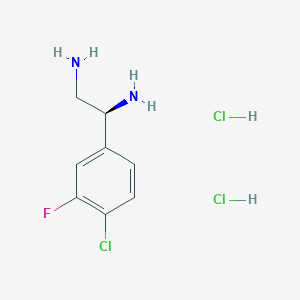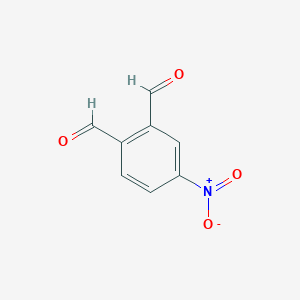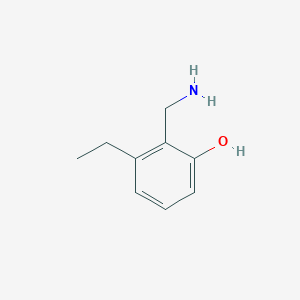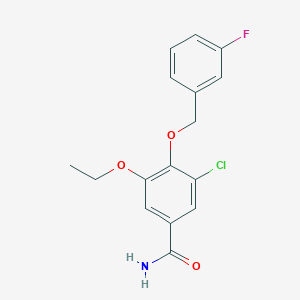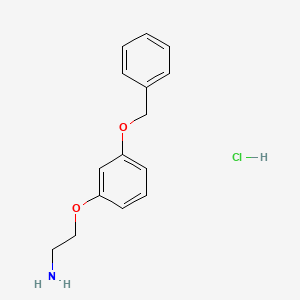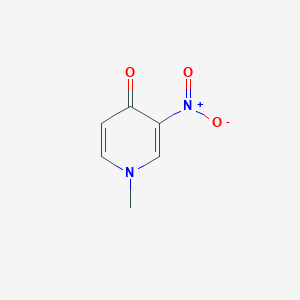
1-Methyl-3-nitropyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-nitropyridin-4(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with a methyl group at the 1-position and a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitropyridin-4(1H)-one can be synthesized through various synthetic routes. One common method involves the nitration of 1-methylpyridin-4(1H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-nitropyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl group can undergo electrophilic substitution reactions, and the nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-methyl-3-aminopyridin-4(1H)-one.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-3-nitropyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-nitropyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
1-Methyl-4-nitropyridin-3(1H)-one: Similar structure but with different substitution pattern.
3-Methyl-4-nitropyridin-1(1H)-one: Methyl and nitro groups at different positions.
1-Methyl-2-nitropyridin-4(1H)-one: Nitro group at the 2-position instead of the 3-position.
Uniqueness: 1-Methyl-3-nitropyridin-4(1H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The position of the nitro group can significantly affect the compound’s electronic properties and interactions with other molecules.
Propiedades
Fórmula molecular |
C6H6N2O3 |
|---|---|
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
1-methyl-3-nitropyridin-4-one |
InChI |
InChI=1S/C6H6N2O3/c1-7-3-2-6(9)5(4-7)8(10)11/h2-4H,1H3 |
Clave InChI |
SIXQZKQRCVJTRN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=O)C(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid](/img/structure/B13025673.png)
![1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025689.png)



